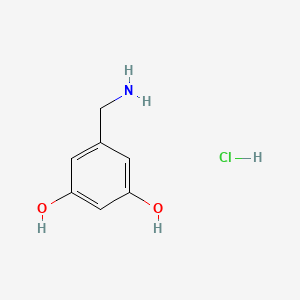

3,5-Dihydroxybenzylamine hydrochloride

Description

Precursor in Complex Organic Molecule Synthesis

The synthesis of intricate organic molecules often relies on the use of starting materials that offer a scaffold upon which complexity can be built. 3,5-Dihydroxybenzylamine (B1626268) hydrochloride serves this purpose effectively, providing a foundational structure that can be elaborated through various synthetic strategies.

In the field of medicinal chemistry and drug discovery, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The design and synthesis of novel molecular architectures often begin with a central scaffold that can be systematically modified. The 3,5-dihydroxybenzylamine core is a prime candidate for such a scaffold. Its aromatic ring and the benzylamine (B48309) moiety can be functionalized to create libraries of compounds with diverse three-dimensional shapes and electronic properties.

The process of "scaffold hopping" involves replacing a core molecular structure in a known active compound with a different, often isosteric, scaffold to discover new compounds with improved properties. For instance, the dihydroxyphenyl group present in 3,5-dihydroxybenzylamine is a feature of some allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. nih.gov Synthetic strategies that employ scaffold-oriented synthesis can lead to the discovery of potent and selective inhibitors for various enzymes, such as protein kinases. nih.gov The versatility of the 3,5-dihydroxybenzylamine scaffold would allow for its incorporation into such synthetic campaigns, aiming to generate novel bioactive molecules.

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex products from three or more starting materials in a single step. nih.govrsc.org These reactions are highly valued for their efficiency and atom economy, making them particularly attractive in the context of drug discovery and process chemistry. nih.govresearchgate.net The functional groups of 3,5-dihydroxybenzylamine hydrochloride make it an ideal candidate for participation in various MCRs.

The primary amine group can react with carbonyl compounds to form imines, which are key intermediates in many MCRs, such as the Ugi and Strecker reactions. The phenolic hydroxyl groups can also participate in certain MCRs or can be used to introduce additional diversity into the final product after the MCR has been completed. For example, in a Groebke-Blackburn-Bienaymé reaction, an α-aminoazine, an aldehyde, and an isocyanide react to form a fused imidazole (B134444) ring system. frontiersin.org A molecule like 3,5-dihydroxybenzylamine could be envisioned to participate in similar reactions, where its amine functionality serves as a key reactive site, leading to the rapid assembly of complex heterocyclic structures.

The development of new therapeutic agents often involves the synthesis of novel molecular scaffolds that can interact with biological targets in a specific manner. The 3,5-dihydroxybenzylamine structure is a precursor to a variety of scaffolds that are of interest in pharmaceutical research.

The chromenopyridine scaffold, for instance, is a heterocyclic system that exhibits a broad spectrum of biological activities and is considered a privileged platform in drug design. mdpi.com The synthesis of such scaffolds often involves the condensation of various building blocks, and a molecule with the functionalities of 3,5-dihydroxybenzylamine could be adapted for use in the construction of related heterocyclic systems.

Table 1: Examples of Bioactive Scaffolds Synthesized from Multi-Component Reactions

| Scaffold Type | Reaction Type | Key Intermediates | Potential Application |

| Dihydropyrimidines | Biginelli Reaction | Aldehyde, Urea, β-Ketoester | Calcium Channel Blockers |

| α-Acyloxyamides | Passerini Reaction | Isocyanide, Carbonyl, Carboxylic Acid | Diverse Bioactive Compounds |

| Imidazo-azines | Groebke-Blackburn-Bienaymé | Amidine, Aldehyde, Isocyanide | Antimicrobial Agents |

| Hydantoins | Bucherer–Bergs Reaction | Aldehyde/Ketone, Cyanide, Ammonium (B1175870) Carbonate | Anticonvulsants |

This table presents examples of bioactive scaffolds synthesized via MCRs, illustrating the types of reactions where a versatile building block like 3,5-dihydroxybenzylamine could potentially be employed.

The biological activity of a compound can be fine-tuned by making small structural modifications. The synthesis of analogs of a lead compound is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. The 3,5-dihydroxybenzylamine scaffold allows for straightforward modification of both the aryl ring and the amine group.

For example, research into inhibitors of 17β-hydroxysteroid dehydrogenase type 3 has involved the synthesis of a series of substituted aryl benzylamines. mdpi.com These studies demonstrate how modifications to the aromatic ring and the amine functionality can lead to potent and selective enzyme inhibitors. Similarly, the synthesis of analogs of 3,5-dimethoxystilbene, a compound with a substitution pattern related to 3,5-dihydroxybenzylamine, has yielded derivatives with interesting biological activities, including larvicidal and antifungal properties. nih.gov The synthesis of asymmetrical phenothiazine (B1677639) analogues further illustrates how arylamine building blocks can be used to create diverse molecular structures. nih.gov

Table 2: Research Findings on Analogs of Related Benzylamine Scaffolds

| Scaffold/Analog | Modification | Observed Biological Activity | Reference |

| Substituted Aryl Benzylamines | Varied substitutions on the central aromatic ring | Potent and selective inhibition of 17β-hydroxysteroid dehydrogenase type 3 | mdpi.com |

| 3,5-Dimethoxystilbene Analogs | Modifications to the stilbene (B7821643) core | Larvicidal and antifungal activities | nih.gov |

| Asymmetrical Phenothiazines | Introduction of different N-aryl substituents | Creation of diverse dye analogues | nih.gov |

Applications in Materials Science Research

The reactivity of 3,5-dihydroxybenzylamine hydrochloride also lends itself to applications in materials science, particularly in the synthesis of polymers. The hydroxyl and amine groups can act as reactive sites for polymerization reactions.

In the field of polymer chemistry, an initiator is a substance that starts a chain-growth polymerization. mdpi.com The amine group of 3,5-dihydroxybenzylamine could potentially initiate the polymerization of certain monomers. Furthermore, the bifunctional nature of the molecule, with its two hydroxyl groups, allows it to act as a monomer unit in step-growth polymerizations, such as the formation of polyesters or polyethers.

While direct studies on the use of 3,5-dihydroxybenzylamine hydrochloride as a polymerization initiator are not widely reported, research on analogous compounds provides insight into its potential. For example, the oxidative polymerization of 3,4-dihydroxybenzylamine (B7771078), a close structural analog, has been shown to produce polymer products that adhere strongly to various surfaces. acs.org This suggests that 3,5-dihydroxybenzylamine could also undergo similar oxidative polymerization to form functional polymer films. Additionally, studies on the electropolymerization of 3,5-dihydroxybenzoic acid indicate that dihydroxy-substituted aromatic compounds can be used to form polymer deposits on electrode surfaces. nih.gov

The ability of di- and tri-hydroxy functionalized monomers, such as 2,3-dihydroxypropyl acrylate (B77674) and methacrylate, to undergo radical polymerization highlights the utility of multiple hydroxyl groups in creating hydrophilic polymers. researchgate.net This further supports the potential of 3,5-dihydroxybenzylamine to be incorporated as a monomer into various polymer structures, imparting specific properties such as hydrophilicity and adhesiveness.

Properties

IUPAC Name |

5-(aminomethyl)benzene-1,3-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c8-4-5-1-6(9)3-7(10)2-5;/h1-3,9-10H,4,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHPSBGVKUBVMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957864-31-2 | |

| Record name | 1,3-Benzenediol, 5-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957864-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dihydroxybenzylamine Hydrochloride

Established Synthetic Routes to 3,5-Dihydroxybenzylamine (B1626268) Hydrochloride

The preparation of 3,5-Dihydroxybenzylamine hydrochloride can be accomplished through several established synthetic pathways. These routes often involve multiple steps, including the formation of intermediates and subsequent reduction and deprotection stages.

A common strategy for synthesizing 3,5-Dihydroxybenzylamine involves a multi-step sequence starting from a protected benzaldehyde (B42025) derivative. One such route begins with 3,5-dimethoxybenzaldehyde. chemicalbook.com This starting material is first converted to its corresponding oxime, (E)-3,5-dimethoxybenzaldehyde oxime. The formation of the oxime is typically achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium hydroxide (B78521) in a solvent such as ethanol. nih.gov

The subsequent step involves the reduction of the oxime group to an amine. This transformation can be carried out using a reducing agent like Raney-Ni in the presence of aqueous sodium hydroxide, which yields 3,5-dimethoxybenzylamine (B1297408). chemicalbook.com The final step in this sequence is the demethylation of the two methoxy (B1213986) groups to reveal the free hydroxyl groups. This is often accomplished using a strong demethylating agent like hydrobromic acid (HBr) or boron tribromide (BBr₃). chemicalbook.com The reaction with aqueous HBr cleaves the ether bonds, and subsequent workup affords the desired 3,5-Dihydroxybenzylamine, which can then be converted to its hydrochloride salt. chemicalbook.com

Catalytic hydrogenation is a powerful and widely used method for the reduction of functional groups and is a key strategy in the synthesis of benzylamines. youtube.com In the context of preparing 3,5-Dihydroxybenzylamine, this technique can be applied to the reduction of a nitrile precursor, such as 3,5-dihydroxybenzonitrile (B95366) or its protected form. The hydrogenation of nitriles to primary amines is effectively catalyzed by transition metals like palladium on carbon (Pd/C) or Raney Nickel. nih.govgoogle.com

The process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of the catalyst. google.com The reaction conditions, such as temperature and pressure, are optimized to ensure high conversion and selectivity towards the primary amine. nih.gov For substrates with sensitive functional groups like phenols, protecting groups may be employed to prevent side reactions. An alternative approach involves the reduction of a corresponding azide (B81097) (3,5-dihydroxybenzyl azide), which can also be converted to the amine via catalytic hydrogenation.

Reductive amination represents another important reduction strategy. This method involves the reaction of an aldehyde (e.g., 3,5-dihydroxybenzaldehyde) with an ammonia (B1221849) source to form an imine intermediate, which is then reduced in situ or in a subsequent step to the primary amine. ias.ac.innih.gov

The choice of reagents and reaction conditions is critical for the success of the synthesis, influencing reaction rate, yield, and purity.

Demethylating Agents: In syntheses starting from methoxy-protected precursors, strong Lewis acids like boron tribromide (BBr₃) or protic acids like hydrobromic acid (HBr) are essential for cleaving the robust aryl-ether bonds to yield the final dihydroxy product. chemicalbook.com

Reducing Agents: For the reduction of oximes or nitriles, various systems can be employed. Raney-Ni is a common choice for oxime reduction. chemicalbook.com For nitrile hydrogenation, palladium on carbon (Pd/C) is a highly efficient catalyst. nih.govgoogle.com The use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) is common in reductive amination, although it can sometimes lead to mixtures of primary and secondary amines. ias.ac.in

Catalysts: In catalytic hydrogenation, the catalyst's nature (e.g., Pd/C, Raney-Ni) and its loading are crucial parameters. nih.govgoogle.com The process involves the adsorption of hydrogen onto the metal surface, facilitating its addition across the double or triple bond of the functional group being reduced. youtube.com

Solvents and Additives: The choice of solvent can significantly impact the reaction. For instance, polar aprotic solvents like DMF are used in the formation of nitriles from aldehydes. google.com In catalytic hydrogenations, solvent systems like dichloromethane/water mixtures, along with acidic additives such as sodium dihydrogen phosphate, can be used to control the reaction and minimize byproduct formation by sequestering the amine product as a salt in the aqueous phase. nih.gov

Temperature and Pressure: These parameters are particularly important in catalytic hydrogenation. Mild conditions (e.g., 30–80 °C, 6 bar H₂) are often sufficient for nitrile reduction over a Pd/C catalyst. nih.gov Higher pressures and temperatures may be required for more challenging reductions but can also lead to increased side reactions. google.com

**Table 1: Effect of Reaction Conditions on Catalytic Hydrogenation of PPN to PPA***

This interactive table showcases research findings on how different acidic additives and temperatures influence the conversion of 3-phenylpropionitrile (B121915) (PPN) and the selectivity towards 3-phenylpropylamine (B116678) (PPA) using a 10% Pd/C catalyst. nih.gov This provides a model for understanding how similar parameters could be optimized for the synthesis of 3,5-Dihydroxybenzylamine hydrochloride from a nitrile precursor.

| Additive (Equimolar) | Temperature (°C) | Time (h) | PPN Conversion (%) | PPA Selectivity (%) |

|---|---|---|---|---|

| NaH₂PO₄ (2.0) | 30 | 7 | 24 | 27 |

| NaH₂PO₄ (2.0) | 60 | 7 | 45 | 40 |

| H₂SO₄ (1.0) | 30 | 4 | 100 | 95 |

| H₂SO₄ (1.0) | 60 | 2 | 100 | 92 |

Data derived from a study on the hydrogenation of 3-phenylpropionitrile (PPN) over a Pd/C catalyst, serving as an illustrative example. nih.gov

Comparative Analysis of Synthetic Pathways

Different synthetic routes to 3,5-Dihydroxybenzylamine hydrochloride offer various advantages and disadvantages concerning efficiency, scalability, and cost.

The synthesis of benzylamines often relies on reductive processes, and the choice of the reducing system is a critical decision.

Catalytic Hydrogenation of Nitriles: This method is often highly selective for the formation of primary amines. nih.gov Using catalysts like palladium on carbon can achieve high yields and purity under relatively mild conditions. nih.govgoogle.com The primary amine product can be protected from further reaction by forming a salt with an acidic additive, thereby preventing the formation of secondary and tertiary amine byproducts. nih.gov This makes it a robust method for producing clean primary amines.

Reduction of Oximes: The reduction of oximes, for example with Raney-Ni, is a reliable method for accessing primary amines. chemicalbook.com This pathway avoids the direct handling of nitriles or azides.

Reductive Amination: This is a versatile method for amine synthesis. nih.gov Indirect reductive amination of aromatic aldehydes with aqueous ammonia first forms a hydrobenzamide (B1588721) intermediate, which is then reduced. ias.ac.in However, reduction of this intermediate with reagents like sodium borohydride can produce a mixture of primary and secondary benzylamines, which can complicate purification. ias.ac.in Direct reductive amination, where the aldehyde, ammonia source, and a selective reducing agent are combined, aims to circumvent this but requires careful control to prevent reduction of the starting aldehyde.

In comparison, catalytic hydrogenation of a nitrile precursor generally offers higher selectivity for the desired primary amine compared to the reductive amination of an aldehyde with ammonia, which may require more extensive purification to remove secondary amine impurities. nih.govias.ac.in

For any synthetic route to be practical, particularly for industrial production, yield optimization and scalability are paramount.

Yield Optimization: High yields are desirable to maximize product output and minimize waste. In the synthesis of related compounds, such as 3,5-diaminobenzoic acid via catalytic hydrogenation, yields exceeding 95% with high purity (>99%) have been reported. google.com This is achieved by carefully controlling reaction parameters like hydrogen pressure, temperature, and catalyst loading. google.com Similarly, a one-step synthesis of 3,5-dihydroxybenzyl alcohol from 3,5-dihydroxybenzoic acid using a hydroborate reducing agent has been shown to achieve yields of up to 95%. google.com These examples suggest that high yields are attainable for the synthesis of 3,5-Dihydroxybenzylamine hydrochloride through carefully optimized reduction processes.

Scalability: A scalable process must be safe, cost-effective, and suitable for large-scale equipment. Catalytic hydrogenation is a highly scalable technology. google.com The process can be adapted for automated production, and the catalyst can often be recovered by filtration and reused, which reduces costs and waste. google.com In contrast, methods requiring stoichiometric amounts of expensive or hazardous reagents, such as BBr₃, may be less suitable for large-scale synthesis. The use of economical and harmless catalysts and recyclable solvents is a key advantage for industrialized mass production. google.com

**Table 2: Yield and Purity in the Catalytic Hydrogenation Synthesis of 3,5-Diaminobenzoic Acid***

This table presents data from the scalable synthesis of 3,5-diaminobenzoic acid, a structurally related aromatic amine. It demonstrates the potential for achieving high yields and purity in an industrial setting through catalytic hydrogenation, a pathway analogous to a potential synthesis of 3,5-Dihydroxybenzylamine hydrochloride.

| Starting Material (g) | Catalyst (g) | Product Yield (g) | Overall Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| 50 | 0.5 | 34.0 | >95.1 | 99.3 |

| 100 | 1.0 | 68.5 | >95.5 | 99.3 |

| 120 | 1.2 | 82.4 | >95.8 | 99.4 |

Data derived from a patent for the synthesis of 3,5-diaminobenzoic acid. google.com

Chemical Reactivity and Derivatization of 3,5-Dihydroxybenzylamine Hydrochloride

The reactivity of 3,5-dihydroxybenzylamine is characterized by the susceptibility of the phenol (B47542) groups to oxidation and the nucleophilicity of both the hydroxyl and amine functionalities.

Phenolic compounds, particularly those with multiple hydroxyl groups, are susceptible to oxidation to form quinones and other oxidized products. While direct studies on the oxidation of 3,5-dihydroxybenzylamine are not extensively detailed in the provided search results, the behavior of its isomer, 3,4-dihydroxybenzylamine (B7771078) (a catecholamine), provides significant insight. The oxidation of 3,4-dihydroxybenzylamine, catalyzed by the enzyme tyrosinase, rapidly produces the corresponding aminomethyl-o-benzoquinone. nih.gov This quinone is unstable and undergoes further transformation to yield 3,4-dihydroxybenzaldehyde. nih.gov

It is plausible that 3,5-dihydroxybenzylamine would undergo similar oxidation, although the resulting quinone structure would differ due to the meta-positioning of the hydroxyl groups. The oxidation of related dihydroxybenzene derivatives, such as 3,5-dihydroxybenzoic acid, has been studied using advanced oxidation processes like UV/H₂O₂ and UV/Fenton-like systems, which proceed via hydroxyl radicals. mdpi.com These studies demonstrate the formation of chromophoric intermediates that are subsequently degraded over time. mdpi.com

The choice of oxidizing agent is critical in determining the outcome of the reaction. Strong oxidizing agents like potassium permanganate (B83412) and chromium trioxide are capable of oxidizing benzylic positions and aromatic rings. For instance, a method for synthesizing 3,5-dihydroxy-4-methoxybenzaldehyde (B2810280) involves the use of chromium trioxide to oxidize an intermediate. google.com While not directly applied to 3,5-dihydroxybenzylamine in the provided literature, these strong oxidants would likely lead to cleavage of the aminomethyl group and oxidation of the aromatic ring, potentially yielding complex product mixtures or complete degradation.

Enzymatic oxidation offers a milder and more selective alternative. Tyrosinase, for example, specifically targets the catechol structure of 3,4-dihydroxybenzylamine to initiate quinone formation. nih.govnih.gov The enzymatic activation of 3,4-dihydroxybenzylamine by tyrosinase results in reactive semiquinone and quinone species. nih.gov

Table 1: Oxidation of Dihydroxybenzylamine Isomers and Related Compounds

| Starting Compound | Oxidizing Agent/System | Key Findings | Reference |

| 3,4-Dihydroxybenzylamine | Mushroom Tyrosinase | Rapidly generates the corresponding quinone, which transforms into 3,4-dihydroxybenzaldehyde. | nih.gov |

| 3,4-Dihydroxybenzylamine | Tyrosinase | Enzymatic activation produces reactive semiquinone and quinone intermediates. | nih.gov |

| 3,5-Dihydroxybenzoic Acid | UV/H₂O₂ and UV/Fenton-like | Oxidation leads to the formation and subsequent degradation of new chromophoric compounds. | mdpi.com |

The term "reduction to the corresponding amine" is chemically imprecise for 3,5-dihydroxybenzylamine as it is already a primary amine. This section is best understood in the context of the synthesis of the compound itself, specifically through reductive amination, or the reduction of derivatives.

Reducing agents are crucial for the synthesis of 3,5-dihydroxybenzylamine from aldehyde precursors. A modern, one-pot synthesis utilizes 3,5-dihydroxybenzaldehyde (B42069) as the starting material. In this reductive amination process, the aldehyde reacts with an amine source, such as ammonium (B1175870) acetate, to form an intermediate imine. This imine is then reduced in situ to the primary amine, 3,5-dihydroxybenzylamine.

Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation because it is mild enough to selectively reduce the imine in the presence of the starting aldehyde. Other borohydride reagents, such as sodium borohydride (NaBH₄), are also widely used for the reduction of carbonyls and imines. tcichemicals.com While sodium borohydride is a versatile reducing agent, stronger reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing a wider range of functional groups, including amides and esters, but are less selective and highly reactive. tcichemicals.com The reduction of pyridine-3,5-dicarboxylates to the corresponding dihydropyridines has been achieved using sodium borohydride and sodium cyanoborohydride, illustrating the utility of these reagents in reducing C=N bonds within aromatic systems. rsc.org

Table 2: Reducing Agents in the Context of Benzylamine (B48309) Synthesis and Derivatization

| Reducing Agent | Application | Reactivity | Reference |

| Sodium Cyanoborohydride (NaBH₃CN) | Reductive amination of aldehydes/ketones. | Selectively reduces imines in the presence of carbonyls. | tcichemicals.com |

| Sodium Borohydride (NaBH₄) | Reduction of aldehydes and ketones. | Common and versatile for carbonyl reduction. | tcichemicals.com |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction of esters, carboxylic acids, amides. | Very strong and less selective reducing agent. | tcichemicals.com |

The phenolic hydroxyl groups of 3,5-dihydroxybenzylamine can act as nucleophiles, particularly when deprotonated under basic conditions to form phenoxide ions. These phenoxides can participate in nucleophilic aromatic substitution reactions. For example, studies on hydroxybenzaldehydes have shown that they can react with highly fluorinated aromatic systems like pentafluoropyridine. rsc.org Under mildly basic conditions, the nucleophilic attack occurs selectively, displacing a fluorine atom to form an ether linkage. rsc.org The specific position of substitution can be controlled by adjusting reaction conditions and stoichiometry. rsc.org This demonstrates that the hydroxyl groups of 3,5-dihydroxybenzylamine could be derivatized through similar etherification reactions to introduce new substituents.

The primary amine group of 3,5-dihydroxybenzylamine is a key site for functionalization. It can readily react with electrophiles such as acyl chlorides or carboxylic acids (in the presence of a coupling agent) to form stable amide bonds. This amidation is a fundamental transformation in medicinal chemistry and materials science.

General protocols for the amidation of amines with hydroxy-functionalized carboxylic acids, such as hydroxycinnamic acids, are well-established. nih.gov These methods often employ coupling agents to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. The synthesis of phenol amides is crucial for generating compounds with diverse biological activities. nih.gov By reacting 3,5-dihydroxybenzylamine with various carboxylic acids, a library of N-acylated derivatives can be produced, modifying the parent compound's properties for various research applications.

5 Exploration of Unique Reactivity Due to 3,5-Dihydroxy Configuration

The chemical behavior of 3,5-dihydroxybenzylamine hydrochloride is significantly influenced by the presence of two hydroxyl groups at the meta positions of the benzene (B151609) ring. This specific substitution pattern imparts unique reactivity to the molecule, particularly in electrophilic aromatic substitution reactions, which are fundamental to many synthetic transformations. The hydroxyl groups are strong activating groups, meaning they increase the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles.

The two hydroxyl groups at the 3 and 5 positions synergistically activate the aromatic ring. Their electron-donating effects are directed towards the ortho and para positions relative to each hydroxyl group. In the case of 3,5-dihydroxybenzylamine, the positions ortho to one hydroxyl group and para to the other (positions 2, 4, and 6) are highly activated. This enhanced nucleophilicity facilitates intramolecular cyclization reactions, which are crucial for the synthesis of complex heterocyclic structures like isoquinolines.

Classic reactions for the synthesis of isoquinoline (B145761) and its derivatives, such as the Pictet-Spengler and Bischler-Napieralski reactions, are known to be favored by electron-donating substituents on the aromatic ring. pharmaguideline.comshahucollegelatur.org.in The presence of two powerful activating hydroxyl groups in the 3,5-dihydroxy configuration is therefore expected to significantly enhance the rate and efficiency of these cyclization processes.

In the context of a Pictet-Spengler reaction, 3,5-dihydroxybenzylamine would react with an aldehyde or ketone to form a Schiff base. The subsequent intramolecular electrophilic attack of the iminium ion on the activated aromatic ring would lead to the formation of a 6,8-dihydroxytetrahydroisoquinoline derivative. The high electron density at the ortho positions (2 and 6) to the aminomethyl group, due to the activating effect of the hydroxyl groups, facilitates this ring closure under milder conditions than for unsubstituted or less activated benzylamines. wikipedia.org

Similarly, for a Bischler-Napieralski-type reaction, an N-acylated derivative of 3,5-dihydroxybenzylamine would be expected to undergo facile cyclization upon treatment with a dehydrating agent to yield a 6,8-dihydroxydihydroisoquinoline. The strong activation by the meta-hydroxyl groups overcomes the need for harsh reaction conditions that are often required for electron-poor aromatic rings.

While specific research detailing the reaction kinetics and yields for 3,5-dihydroxybenzylamine hydrochloride in these reactions is not extensively documented in publicly available literature, the general principles of electrophilic aromatic substitution strongly support its enhanced reactivity. The table below illustrates the expected relative reactivity in such cyclization reactions compared to less activated benzylamines.

Table 1: Expected Relative Reactivity of Benzylamine Derivatives in Intramolecular Cyclization Reactions

| Benzylamine Derivative | Aromatic Ring Substituents | Expected Reactivity in Cyclization | Probable Reaction Conditions |

| Benzylamine | None | Low | Harsh (e.g., strong acid, high temperature) |

| 3,4-Dimethoxybenzylamine | Two methoxy groups (electron-donating) | Moderate to High | Milder than unsubstituted |

| 3,5-Dihydroxybenzylamine | Two hydroxyl groups (strongly electron-donating) | High to Very High | Mild (e.g., lower temperature, weaker acid) |

This heightened reactivity makes 3,5-dihydroxybenzylamine hydrochloride a valuable building block in organic synthesis for the efficient construction of polycyclic alkaloids and other pharmacologically relevant scaffolds.

Role As a Versatile Chemical Building Block and Intermediate

Applications in Materials Science Research

Biomaterial Synthesis through Derivatization (e.g., Lignin (B12514952) Derivatives with related catechols)

The structural elements of 3,5-Dihydroxybenzylamine (B1626268), particularly its dihydroxy-substituted aromatic ring, are analogous to catechol and resorcinol (B1680541) units found in natural polymers like lignin. Lignin, a complex polymer rich in phenolic units, is a major component of plant biomass. mappingignorance.org The derivatization of lignin to produce valuable chemicals and materials is a significant area of research. Specifically, lignin that is rich in catechol groups has shown enhanced properties. researchgate.net

The chemical modification of technical lignins, such as organosolv, alkali, and enzyme lignin, can lead to the creation of lignin-derived polyphenols. nih.gov A process known as demethylation can effectively convert methoxy (B1213986) groups (CAr-OCH₃) on the lignin structure into phenolic hydroxyl groups (CAr-OH), significantly increasing the phenolic content. nih.gov This process enhances the functionality of the lignin, making it more suitable for applications where high phenolic content is desirable.

Antioxidant and Ultraviolet Light Blocking Properties in Derived Materials

Materials derived from phenolic structures, such as those related to lignin and catechols, often exhibit significant antioxidant and UV-blocking capabilities. The antioxidant activity is largely attributed to the presence of phenolic hydroxyl groups, which can act as radical scavengers. researchgate.netncsu.edu

Research comparing various technical lignins has demonstrated a clear link between phenolic content and antioxidant performance. researchgate.net For instance, a thermally treated lignin enriched with catechol groups, known as CatLignin, showed superior radical scavenging activity compared to other lignins, consuming more than double the amount of the DPPH* radical over a 48-hour period. researchgate.net In studies involving polypropylene, lignins provided better protection against UV radiation and thermal oxidation than some commercial primary antioxidants at similar concentrations. researchgate.net The structure-activity relationship confirms that antioxidant activities are quasi-linearly related to the content of phenolic hydroxyl groups. nih.gov

| Lignin Derivative Feature | Impact on Properties | Reference |

| High Phenolic Hydroxyl Content | Increased antioxidant activity and radical scavenging. | researchgate.netnih.govncsu.edu |

| Presence of Catechol Units | Associated with faster and higher antioxidant reactivity. | researchgate.net |

| Low Molecular Weight | Contributes to higher antioxidant activity. | ncsu.edu |

| This table summarizes the influence of structural features in lignin derivatives on their functional properties. |

Development of Functional Coatings and Surfaces (Inspired by Polydopamine Chemistry)

The chemistry of catecholamines, particularly dopamine (B1211576), has inspired the development of versatile and robust surface coatings. Dopamine undergoes oxidative polymerization in aqueous, slightly alkaline solutions to form polydopamine (PDA), a material that adheres strongly to a vast range of organic and inorganic surfaces. nih.govnih.gov This simple, single-step dip-coating process creates a biocompatible and functional film that can be used for numerous biomedical applications. nih.govresearchgate.net

The adhesive properties of PDA are attributed to the catechol and amine functional groups. A related compound, 3,4-dihydroxybenzylamine (B7771078) (DHBA), which is a lower homolog of dopamine, also demonstrates similar adhesive and reaction behavior. nih.gov Like dopamine, DHBA contains both a catechol unit and an amino group, allowing it to undergo autoxidation to form adherent polymer films (poly(3,4-dihydroxybenzylamine) or PDHBA). nih.gov This suggests that other isomers, such as 3,5-dihydroxybenzylamine, which also possess the key dihydroxy- and amino-functionalized benzene (B151609) ring, have the potential to be used in the development of novel functional coatings. These coatings are valuable for enhancing the biocompatibility of materials, for example, by promoting the adhesion of hydrogel scaffolds for 3D cell cultures. nih.gov The resulting surfaces can also be designed to reduce non-specific protein adsorption and platelet adhesion, which is crucial for blood-contacting biomaterials. mdpi.com

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic forces. ebrary.net Molecules like 3,5-dihydroxybenzylamine are excellent candidates for designing such systems due to their multiple hydrogen bond donor and acceptor sites. iucr.org

Hydrogen Bonding Networks in Related Dihydroxybenzoic Acid Salts

The study of 3,5-dihydroxybenzoic acid, a close structural analog of 3,5-dihydroxybenzylamine, provides significant insight into the formation of complex hydrogen-bonded networks. iucr.org This molecule is considered a versatile building block for supramolecular synthesis because its three functional groups (one carboxyl and two hydroxyls) are capable of acting as both hydrogen-bond donors and acceptors, and their arrangement prevents intramolecular hydrogen bonding. iucr.org

When 3,5-dihydroxybenzoic acid forms salts with organic diamines, it creates extensive supramolecular architectures. For example, in its salt with 1,4-diazabicyclo[2.2.2]octane, the anions and water molecules link together via O-H···O hydrogen bonds to form two-dimensional sheets. iucr.orgiucr.org In other cases, such as with piperazine (B1678402) or 1,2-diaminoethane, three-dimensional frameworks are formed, where anions, cations, and water molecules are all involved in the hydrogen-bonding network. iucr.org Crystal structure analysis of dihydroxybenzoic acids reveals that common motifs include carboxylic acid homodimers and larger ring-like structures held together by interactions between phenolic hydroxyl groups. nih.gov

Design of Molecular Recognition Systems Utilizing Dihydroxybenzylamine Moieties

Molecular recognition is the process by which molecules selectively bind to one another, forming a stable host-guest complex. ebrary.net This principle is fundamental to many biological processes and is a key focus in supramolecular chemistry. ebrary.netresearchgate.net The design of synthetic molecular recognition systems often relies on creating hosts with specific cavities and binding sites that are complementary to a target guest molecule.

The dihydroxybenzylamine moiety possesses the necessary functional groups to participate in molecular recognition. The two hydroxyl groups and the amine group can engage in specific hydrogen bonding patterns, while the aromatic ring can participate in π-π stacking and cation-π interactions. ebrary.net These non-covalent interactions are crucial for achieving selective binding. By incorporating the dihydroxybenzylamine structure into larger macrocyclic or acyclic hosts, it is possible to design receptors for specific ions or small organic molecules. Atomic force microscopy (AFM) has emerged as a powerful tool to study these recognition events at the single-molecule level. nih.gov

Formation of Self-Assembled Structures and Aggregates

Molecular self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.gov This process is ubiquitous in nature, leading to the formation of complex biological machinery. In materials science, self-assembly is harnessed to create novel nanomaterials with tailored properties. nih.gov

Molecules containing functionalities that promote strong, directional interactions, such as hydrogen bonding and π-π stacking, are prime candidates for self-assembly. The dihydroxybenzylamine structure fits this profile. For example, guanosine, which self-assembles via extensive hydrogen bonding to form G-quartets that then stack into G-quadruplex structures, provides a model for how such interactions can lead to nanofibrous hydrogels. chemrxiv.org Similarly, the interaction of dihydroxy tin(IV) porphyrin with water molecules leads to the formation of helical water chains stabilized by hydrogen bonds with the porphyrin's hydroxyl groups. rsc.org Given the presence of multiple hydrogen-bonding sites on the 3,5-dihydroxybenzylamine molecule, it is expected to form well-defined aggregates and self-assembled structures in suitable solvent systems, potentially leading to the formation of gels, nanofibers, or other ordered supramolecular architectures.

Biological and Biochemical Research Applications Mechanistic and Methodological Focus

Investigation of Enzyme Interactions and Biochemical Pathways

The resorcinol (B1680541) moiety (1,3-dihydroxybenzene) present in 3,5-Dihydroxybenzylamine (B1626268) is a key structural feature that drives its interaction with various biological molecules and pathways. This includes its potential to modulate enzyme activity and participate in metabolic transformations.

Derivatives of the 3,5-dihydroxybenzoyl structure, which shares the core phenolic arrangement of 3,5-Dihydroxybenzylamine, have been synthesized and investigated as inhibitors of tyrosinase, a key metalloenzyme in melanin (B1238610) biosynthesis. nih.gov Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone, critical steps in the formation of melanin pigments. nih.gov The structural similarity of these derivatives to the native substrate, L-tyrosine, allows them to act as inhibitors. nih.gov A series of 3,5-dihydroxybenzoyl-hydrazineylidene analogs conjugated with a methoxyphenyl triazole moiety demonstrated varying degrees of tyrosinase inhibition. nih.gov The most potent compound in this series, featuring a 4-methoxyphenyl (B3050149) group, exhibited a half-maximal inhibitory concentration (IC₅₀) value of 55.39 ± 4.93 µM. nih.gov

Kinetic studies are crucial for elucidating the mechanism by which a compound inhibits an enzyme. frontiersin.org Tyrosinase inhibitors can be classified as competitive, non-competitive, uncompetitive, or mixed-type. nih.gov For a derivative of 3,5-dihydroxybenzoyl, kinetic analysis revealed a competitive mode of inhibition. nih.govnih.gov This indicates that the inhibitor binds to the active site of the free enzyme, directly competing with the substrate (e.g., L-DOPA). mdpi.com In competitive inhibition, the presence of the inhibitor increases the apparent Michaelis constant (Kₘ) of the enzyme for its substrate, while the maximum velocity (Vₘₐₓ) remains unchanged. This mechanism is often confirmed using Lineweaver-Burk plots, where increasing inhibitor concentrations result in a series of lines that intersect on the y-axis. frontiersin.org

| Inhibitor Type | Binding Site | Effect on Vₘₐₓ | Effect on Kₘ | Description |

|---|---|---|---|---|

| Competitive | Enzyme Active Site | Unchanged | Increases | Inhibitor binds only to the free enzyme, competing with the substrate. Observed for 3,5-dihydroxybenzoyl derivatives. nih.govnih.gov |

| Non-competitive | Allosteric Site | Decreases | Unchanged | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. |

| Mixed | Allosteric Site | Decreases | Varies (Increases or Decreases) | Inhibitor binds to both the free enzyme and the enzyme-substrate complex with different affinities. frontiersin.org |

To understand the inhibitory action at a molecular level, in silico studies such as molecular docking are employed. These simulations help visualize how an inhibitor fits into the enzyme's active site and which amino acid residues it interacts with. For a potent 3,5-dihydroxybenzoyl derivative, molecular docking revealed multiple key interactions within the tyrosinase active site. The 3,5-dihydroxybenzoyl portion of the molecule was found to form two hydrogen bonds with the residues Glutamate-98 (Glu98) and Phenylalanine-292 (Phe292), as well as two pi-pi stacking interactions with Phenylalanine-292 (Phe292) and Histidine-296 (His296). nih.gov These specific interactions anchor the inhibitor within the active site, preventing the substrate from binding and thus inhibiting the enzyme's catalytic activity.

The gut microbiota plays a central role in the metabolism of a vast array of compounds, including host-derived neurotransmitters and dietary polyphenols. nih.govnih.gov A key transformation carried out by gut microbes is dehydroxylation, particularly the removal of a hydroxyl group from a catechol (1,2-dihydroxybenzene) scaffold. nih.gov This process significantly alters the bioactivity of the parent molecules. nih.gov While direct studies on 3,5-Dihydroxybenzylamine are limited in this context, the metabolism of structurally related dihydroxy-aromatic compounds provides a strong model for its potential biotransformation.

Catechol dehydroxylation is a challenging chemical reaction selectively performed by certain gut microbes, which replaces the para-hydroxyl group of a catechol with a hydrogen atom. nih.gov This enzymatic process has been characterized for catecholamine neurotransmitters like dopamine (B1211576). For instance, the human gut bacterium Eggerthella lenta can dehydroxylate dopamine to produce m-tyramine. nih.gov This transformation is catalyzed by a molybdenum-dependent enzyme. nih.gov The metabolism of other dihydroxy-aromatic compounds, such as 3,5-dihydroxybenzoate (B8624769) (3,5-DHB) by the soil proteobacterium Thaeura aromatica, further highlights the capability of microbes to process such structures. nih.gov Given its dihydroxy-substituted benzyl (B1604629) structure, 3,5-Dihydroxybenzylamine is a plausible substrate for similar microbial enzymatic pathways in the gut, potentially influencing the pool of bioactive amines and related metabolites.

Influence on Biochemical Processes (e.g., Catecholamine Metabolism by Gut Microbiota)

Analytical Methodologies in Biological Systems Research

In the study of biological systems, accurate quantification of small molecules like neurotransmitters is essential. High-Performance Liquid Chromatography (HPLC) is a dominant technique for this purpose, often paired with sensitive detection methods like electrochemical detection (ECD). nih.gov In such analyses, an internal standard is crucial for correcting variations in sample preparation and injection volume.

A structurally similar compound, 3,4-dihydroxybenzylamine (B7771078) hydrobromide (DHBA), is used as an internal standard for the analysis of catecholamines (norepinephrine, epinephrine (B1671497), dopamine) and their metabolites in biological fluids like urine. nih.gov In this method, samples are processed and then injected into an HPLC-ECD system. nih.gov The internal standard is added at a known concentration to all samples and standards. By comparing the peak area of the analytes to the peak area of the internal standard, precise quantification can be achieved. nih.gov The chemical stability and electrochemical properties of dihydroxybenzylamine structures make them well-suited for this role in complex analytical methods.

| Compound | Application | Analytical Technique | Analytes Measured | Reference |

|---|---|---|---|---|

| 3,4-Dihydroxybenzylamine hydrobromide (DHBA) | Internal Standard | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) | Norepinephrine, Epinephrine, Dopamine, MHPG, DOPAC | nih.gov |

Internal Standard in High-Performance Liquid Chromatography (HPLC)

An internal standard is a compound of known concentration added to an unknown sample to facilitate the quantification of a target analyte. It is chosen for its chemical similarity to the analyte and its distinct retention time under the chromatographic conditions.

While the isomer 3,4-Dihydroxybenzylamine (DHBA) is a widely documented internal standard for the analysis of catecholamines like dopamine, norepinephrine, and epinephrine using HPLC with various detectors sigmaaldrich.comnih.govnih.govnih.gov, a specific application for 3,5-Dihydroxybenzylamine hydrochloride in this role is not documented in the reviewed scientific literature. The frequent use of its 3,4-isomer may be a source of potential confusion between the two compounds.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive technique for measuring electroactive compounds such as neurotransmitters. The method relies on the oxidation or reduction of the target analyte at the surface of an electrode, which generates a measurable electrical current proportional to the analyte's concentration.

Although HPLC-ECD is a standard method for catecholamine analysis for which internal standards are crucial nih.gov, the use of 3,5-Dihydroxybenzylamine hydrochloride as that standard is not described in available research.

Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. Similar to HPLC-ECD, the use of an internal standard is critical for accurate quantification.

No specific applications of 3,5-Dihydroxybenzylamine hydrochloride as an internal standard for LC-MS/MS analysis were identified in the reviewed literature. Its isomer, 3,4-Dihydroxybenzylamine, is noted for this purpose in the analysis of neurotransmitters sigmaaldrich.comsigmaaldrich.comhmdb.ca.

In LC-MS/MS analysis, chemical derivatization is a key strategy to improve the detection of molecules that have poor ionization efficiency or chromatographic retention. 3,5-Dihydroxybenzylamine, with its primary amine and two phenolic hydroxyl groups, is an ideal candidate for such strategies. Derivatization can enhance its analytical signal by introducing a functional group that is more readily ionized or by increasing its hydrophobicity to improve retention on reversed-phase columns.

Common derivatization reactions applicable to this compound include:

Acylation: Reagents like benzoyl chloride can react with the primary amine and hydroxyl groups to form amides and esters. nih.gov This increases the molecule's mass and hydrophobicity, shifting it to a cleaner region of the mass spectrum and improving chromatographic separation.

Dansylation: Dansyl chloride reacts with primary amines and phenols to attach a fluorescent and easily ionizable dansyl group, significantly increasing detection sensitivity in both fluorescence and mass spectrometry detectors.

Silylation: Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) can be used to replace the active hydrogen atoms on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility for gas chromatography but also used in some LC-MS applications to improve ionization. nih.gov

These strategies are broadly used for biogenic amines and other metabolites to achieve the low limits of detection required for analysis in complex biological samples. nih.govrsc.orgsemanticscholar.org

| Derivatization Strategy | Target Functional Group(s) | Common Reagent | Primary Benefit for LC-MS/MS | Reference |

|---|---|---|---|---|

| Acylation | Primary Amine, Phenolic Hydroxyl | Benzoyl Chloride | Increases hydrophobicity and mass, improves chromatographic retention. | nih.gov |

| Dansylation | Primary Amine, Phenolic Hydroxyl | Dansyl Chloride | Adds a highly ionizable group, significantly enhances sensitivity. | nih.gov |

| Silylation | Primary Amine, Phenolic Hydroxyl | N,O-Bis(trimethylsilyl)acetamide (BSA) | Increases hydrophobicity and modifies analyte for better chromatographic behavior. | nih.gov |

Sample Preparation and Extraction Techniques for Biological Matrices (e.g., Rat Brain Tissue, Urine, Plasma)

The accurate analysis of a compound like 3,5-Dihydroxybenzylamine hydrochloride from complex biological matrices requires robust sample preparation to remove interfering substances such as proteins, salts, and lipids. The choice of technique depends on the matrix and the analytical method.

Rat Brain Tissue: A common procedure for extracting small polar molecules from brain tissue involves initial homogenization in an acidic solution to preserve the analyte and precipitate proteins. nih.govresearchgate.net This is followed by centrifugation to separate the solid debris. The resulting supernatant, containing the analyte, can be further cleaned up by protein precipitation with a solvent like acetonitrile (B52724) before injection into the LC-MS system. nih.gov

Urine: Urine samples often undergo a "dilute and shoot" approach or require cleanup to remove salts and other interferences. Solid-Phase Extraction (SPE) is a widely used technique. For a polar compound like 3,5-Dihydroxybenzylamine, cation-exchange SPE cartridges can be effective at capturing the protonated amine group, allowing impurities to be washed away before elution. nih.gov

Plasma: The high protein content of plasma necessitates a protein precipitation step, typically achieved by adding a cold organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., perchloric acid). nih.gov Following centrifugation, the supernatant can be analyzed directly or subjected to further purification using Liquid-Liquid Extraction (LLE) or SPE to isolate the analyte from remaining matrix components.

| Biological Matrix | Common Preparation Technique | Principle of a Key Step | Reference |

|---|---|---|---|

| Rat Brain Tissue | Homogenization & Protein Precipitation | Tissue is mechanically disrupted, and proteins are crashed out of solution using an organic solvent (e.g., acetonitrile). | nih.govresearchgate.net |

| Urine | Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent that retains the analyte based on properties like charge or polarity, while interferences are washed away. | nih.gov |

| Plasma | Protein Precipitation & SPE/LLE | High concentrations of proteins are first removed, followed by more selective extraction to isolate the analyte. | nih.gov |

Mechanistic Studies of Amine Oxidase Activity (e.g., Semicarbazide-Sensitive Amine Oxidase)

Semicarbazide-sensitive amine oxidase (SSAO) is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines to their corresponding aldehydes, producing hydrogen peroxide and ammonia (B1221849) as byproducts. psu.edumdpi.com This enzyme, also known as primary-amine oxidase, exhibits broad substrate specificity and is distinct from monoamine oxidases (MAO). nih.gov

Given that benzylamine (B48309) is a classic and efficient substrate for SSAO, its structural analogues are frequently used to probe the enzyme's active site and study its mechanism. psu.edumdpi.comresearchgate.net 3,5-Dihydroxybenzylamine, as a substituted benzylamine, is a highly relevant compound for such mechanistic studies. The position and electronic nature of substitutions on the aryl ring are known to be critical factors in determining the rate of enzymatic activity. nih.gov

In a typical study, the activity of SSAO would be monitored by measuring the rate of formation of one of the reaction products in the presence of 3,5-Dihydroxybenzylamine. This could involve:

Spectrophotometric detection of the resulting 3,5-dihydroxybenzaldehyde (B42069).

Fluorometric measurement of the hydrogen peroxide produced, often using a coupled reaction with a sensitive probe like the Amplex® Red reagent. mdpi.com

By comparing the kinetic parameters (Kₘ and Vₘₐₓ) of 3,5-Dihydroxybenzylamine with those of benzylamine and other substituted analogues, researchers can gain insight into the structural requirements for substrate binding and turnover in the SSAO active site. psu.edu

Computational and Theoretical Studies of 3,5 Dihydroxybenzylamine Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 3,5-Dihydroxybenzylamine (B1626268) hydrochloride. These calculations provide a basis for predicting the molecule's stability, reactivity, and spectroscopic characteristics. By solving approximations of the Schrödinger equation, researchers can model the electron distribution within the molecule and determine its energetic properties.

The electronic structure of 3,5-Dihydroxybenzylamine hydrochloride, with its electron-donating hydroxyl (-OH) groups and the aminomethyl (-CH₂NH₂) group on the benzene (B151609) ring, dictates its chemical reactivity. Quantum chemical calculations can map out the electron density and identify sites susceptible to electrophilic or nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

For similar phenolic compounds, theoretical calculations have been used to predict reactivity and electronic properties. For instance, calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide showed a HOMO energy of -9.584 eV and a LUMO energy of 0.363 eV, indicating the regions and energetics of frontier molecular orbitals involved in chemical reactions. researchgate.net Studies on a cocrystal of the related 3,5-dihydroxybenzoic acid have utilized topological analyses based on Bader's theory of Atoms in Molecules (AIM) to characterize charge transfer and intermolecular interactions, which are crucial for understanding reaction pathways in a condensed phase. nih.gov

Table 1: Hypothetical Frontier Orbital Energies for Reactivity Analysis (Note: This table is illustrative, based on typical values for similar aromatic compounds, as specific published data for 3,5-Dihydroxybenzylamine hydrochloride is not available.)

| Parameter | Energy (eV) | Implication for Reactivity |

| HOMO Energy | -8.9 to -9.6 | Indicates electron-donating capability, primarily from the phenyl ring and hydroxyl groups. |

| LUMO Energy | 0.2 to 0.5 | Represents electron-accepting potential, often localized across the aromatic system. |

| HOMO-LUMO Gap | 9.1 to 10.1 | A large gap suggests high kinetic stability and low chemical reactivity. |

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. hakon-art.comdrugdesign.org For 3,5-Dihydroxybenzylamine hydrochloride, the primary source of conformational flexibility is the rotation around the C(ring)-C(methylene) and C(methylene)-N bonds. Computational methods, such as molecular mechanics or quantum chemical calculations, are used to explore the potential energy surface of the molecule. psu.edu

The process involves systematically rotating these bonds and calculating the energy of each resulting conformation. hakon-art.com The goal is to identify the low-energy conformers, particularly the global energy minimum, which represents the most stable structure. drugdesign.orgpsu.edu This is a critical step before performing more complex simulations like molecular docking, as the ligand's bound conformation is typically a low-energy one. hakon-art.com Various algorithms, including steepest descent and conjugate gradient, can be employed to find these energy minima efficiently. hakon-art.compsu.edu

Table 2: Example of Conformational Energy Minimization Results for a Flexible Molecule (Note: This table illustrates the principles of conformational analysis as applied to drug-like molecules.)

| Algorithm Used | Initial Energy (kcal/mol) | Final Minimized Energy (kcal/mol) | Reference |

| Steepest Descent | 75.9242 | 24.5338 | psu.edu |

| Conjugate Gradient | - | -5.159 | hakon-art.com |

| Block Diagonal Newton Raphson | - | - | hakon-art.com |

Quantum chemistry provides powerful tools for predicting spectroscopic properties, which aids in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing these predicted spectra with experimental ones can confirm the molecular structure.

FTIR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an Infrared (IR) spectrum. nih.gov These calculations help assign specific vibrational modes (e.g., O-H stretch, N-H bend, C-C ring stretch) to the observed absorption bands. For example, in a study of 3,5-dichlorobenzonitrile, DFT calculations were used to assign the observed fundamental bands in the IR and Raman spectra. nih.gov

Mass Spectrometry Fragmentation: While less common, computational methods can help predict the fragmentation patterns observed in mass spectrometry. By analyzing bond strengths and the stability of potential fragment ions, it is possible to rationalize the observed mass-to-charge ratios of daughter ions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend beyond the static picture provided by quantum chemistry to explore the behavior of 3,5-Dihydroxybenzylamine hydrochloride over time, particularly its interactions with biological macromolecules like proteins.

Given that compounds with the 3,5-dihydroxybenzyl scaffold are explored for roles in enzyme inhibition, molecular docking is a key computational technique. Docking algorithms predict the preferred orientation of the ligand (3,5-Dihydroxybenzylamine hydrochloride) when bound to a target protein, as well as the binding affinity. nih.gov

The process involves:

Obtaining the 3D structures of the ligand (from energy minimization) and the target protein (often from X-ray crystallography or homology modeling).

Placing the ligand in the active site of the protein.

Using a scoring function to evaluate thousands of possible binding poses, ranking them based on estimated binding energy. nih.gov

The results reveal key interactions, such as hydrogen bonds between the ligand's hydroxyl or amine groups and amino acid residues in the target's active site, as well as hydrophobic or π-π stacking interactions involving the benzene ring. researchgate.netnih.gov

Table 3: Illustrative Docking Results for a Small Molecule Inhibitor (Note: This table is a representative example of data obtained from docking studies.)

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction | Reference |

| CALHM1 | -12.45 | (Not specified) | (Not specified) | nih.gov |

| EcDHFR | (Not specified) | (Not specified) | Hydrogen Bonding, Hydrophobic | nih.gov |

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations model the behavior of the ligand-protein complex over time. nih.gov An MD simulation calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their movements over short time scales (nanoseconds to microseconds). nih.gov

These simulations are crucial for:

Assessing Binding Stability: MD can verify if a binding pose predicted by docking is stable over time. nih.gov The root-mean-square deviation (RMSD) of the ligand's position is monitored; a stable RMSD suggests a stable binding mode.

Analyzing Conformational Changes: MD reveals how the protein and ligand adapt to each other upon binding (an "induced fit").

Calculating Binding Free Energy: Advanced MD-based methods can provide more accurate estimates of binding free energy, which correlates with binding affinity.

Studies on related dihydroxybenzoic acids have used MD simulations to investigate molecular association and the influence of intramolecular bonds on the behavior of these molecules in solution, highlighting the power of MD to reveal dynamic processes. researchgate.net

Structure-Activity Relationship (SAR) Prediction for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used in medicinal chemistry to predict the biological activity of chemical compounds based on their molecular structures. For derivatives of 3,5-Dihydroxybenzylamine, SAR predictions primarily revolve around its potential as an antioxidant, owing to the phenolic hydroxyl groups.

The antioxidant capacity of phenolic compounds is strongly linked to their ability to donate hydrogen atoms and scavenge free radicals. nih.govacs.org The number and position of hydroxyl (-OH) groups on the aromatic ring are critical determinants of this activity. nih.gov For 3,5-Dihydroxybenzylamine, the two hydroxyl groups on the benzene ring are the primary sites for antioxidant action.

Computational SAR studies on analogous phenolic compounds have established several key principles:

Hydroxyl Groups: The presence of multiple hydroxyl groups generally enhances antioxidant activity. nih.gov Derivatives with additional hydroxyl groups are predicted to have superior radical scavenging capacity. Conversely, removing one or both -OH groups would likely diminish this activity.

Methoxy (B1213986) Substitution: Replacing hydroxyl groups with methoxy (-OCH3) groups has been shown to be less effective for antioxidant potential. nih.gov Therefore, derivatives like 3-hydroxy-5-methoxybenzylamine or 3,5-dimethoxybenzylamine (B1297408) are predicted to be weaker antioxidants.

Side Chain Modification: Modifications to the aminomethyl (-CH2NH2) side chain could influence physicochemical properties such as lipophilicity and cell permeability, which in turn can modulate biological activity.

Positional Isomerism: The relative positions of the hydroxyl groups are crucial. While 3,5-dihydroxy substitution provides significant antioxidant potential, other isomers like 3,4-dihydroxybenzylamine (B7771078) (a catechol structure) may exhibit different activity profiles and metabolic pathways.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to create predictive models for structurally related compounds. mdpi.comjmaterenvironsci.com For a series of 3,5-Dihydroxybenzylamine derivatives, a 3D-QSAR model would be built by aligning the structures and calculating steric, electrostatic, and hydrophobic fields. mdpi.com These models can generate contour maps that visualize which structural modifications are likely to increase or decrease a specific biological activity, guiding the design of more potent derivatives. jmaterenvironsci.com For instance, CoMFA studies on similar amine derivatives have shown that electrostatic fields often play a dominant role in ligand-receptor binding affinity. mdpi.com

The following table summarizes the predicted antioxidant activity of hypothetical derivatives based on established SAR principles for phenolic compounds.

| Derivative Name | Modification from 3,5-Dihydroxybenzylamine | Predicted Antioxidant Activity Change | Rationale |

| 3,4,5-Trihydroxybenzylamine | Addition of a hydroxyl group at C4 | Increase | Increased number of hydrogen-donating -OH groups. |

| 3-Hydroxybenzylamine | Removal of the hydroxyl group at C5 | Decrease | Fewer hydrogen-donating -OH groups. |

| 3-Hydroxy-5-methoxybenzylamine | Replacement of one -OH with -OCH3 | Decrease | Methoxy groups are less effective hydrogen donors than hydroxyl groups. nih.gov |

| 3,5-Dimethoxybenzylamine | Replacement of both -OH with -OCH3 | Significant Decrease | Absence of phenolic hydroxyl groups for radical scavenging. |

Computational Approaches to Structure Elucidation and Fragmentation Mechanisms

Mass spectrometry (MS) is a fundamental analytical technique for structure elucidation. When coupled with computational methods, it provides deep insights into the fragmentation pathways of molecules like 3,5-Dihydroxybenzylamine. The hydrochloride salt would typically be analyzed in positive ion mode, where the molecule exists as the protonated species, [M+H]⁺.

Computational chemistry, including quantum mechanics and machine learning algorithms, can simulate mass spectra and predict fragmentation patterns (in silico fragmentation). nih.gov These simulations help in interpreting experimental spectra and confirming molecular structures. Modern neural network approaches can even learn to predict breakage events and fragment intensities with high accuracy. arxiv.org

The fragmentation of protonated benzylamines in a mass spectrometer is characterized by specific cleavage patterns. Alcohols and amines typically undergo alpha cleavage, which involves the breaking of a C-C or C-N bond adjacent to the heteroatom. libretexts.org For protonated 3,5-Dihydroxybenzylamine, the following fragmentation pathway is predicted based on the known behavior of related aromatic amines and phenols:

Initial Protonation: The molecule is protonated, most likely at the nitrogen atom of the amine group, forming the parent ion.

Loss of Ammonia (B1221849) (NH₃): A primary fragmentation route for benzylamines involves the neutral loss of ammonia (17 Da). This results in the formation of a 3,5-dihydroxybenzyl cation.

Loss of Water (H₂O): Phenolic compounds readily lose water (18 Da) from the aromatic ring under collision-induced dissociation (CID). fu-berlin.de

Loss of Carbon Monoxide (CO): Subsequent fragmentation of the ring structure often involves the loss of carbon monoxide (28 Da). fu-berlin.de

Differentiating between isomers like 3,5-dihydroxybenzylamine and 2,5-dihydroxybenzoic acid in a mass spectrometer relies on unique fragment ions produced by the different positions of the functional groups, which significantly influence the fragmentation cascade. fu-berlin.de

The proposed fragmentation for 3,5-Dihydroxybenzylamine hydrochloride is detailed in the table below.

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Description of Loss |

| 154 | [C₇H₁₀NO₂]⁺ | Protonated parent molecule [M+H]⁺ |

| 137 | [C₇H₉O₂]⁺ | Loss of ammonia (NH₃) from the parent ion |

| 119 | [C₇H₇O]⁺ | Loss of water (H₂O) from the [M+H-NH₃]⁺ fragment |

| 91 | [C₆H₃O]⁺ | Loss of carbon monoxide (CO) from the [M+H-NH₃-H₂O]⁺ fragment |

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Routes for High-Purity Compounds

The pursuit of highly pure 3,5-dihydroxybenzylamine (B1626268) hydrochloride is paramount for its application in advanced fields where contaminants can have significant consequences. Traditional synthetic methods are being re-evaluated in favor of more sophisticated and efficient approaches.

Future research is geared towards the adoption of continuous flow synthesis , a technology that is gaining traction for the manufacturing of chemical and pharmaceutical compounds. nih.govalmacgroup.comrsc.org This method offers precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved purity, and enhanced safety. The selective hydrogenation of a precursor, such as 3,5-dihydroxybenzonitrile (B95366), could be adapted for a flow chemistry setup. researchgate.net For instance, the catalytic hydrogenation of nitrostyrenes to phenethylamines has been well-documented and could be analogous to the reduction of a suitable nitro-precursor to 3,5-dihydroxybenzylamine. mdma.ch

Furthermore, the development of novel heterogeneous catalysts is a key area of investigation. These catalysts, which are in a different phase from the reactants, can be easily separated from the reaction mixture, simplifying purification and reducing waste. Research into catalysts that can selectively reduce the nitrile or a nitro group without affecting the aromatic hydroxyl groups is crucial for optimizing the synthesis of 3,5-dihydroxybenzylamine and its derivatives. nih.govresearchgate.net

| Synthetic Approach | Potential Advantages |

| Continuous Flow Synthesis | Enhanced process control, improved safety, higher purity, scalability. nih.govalmacgroup.comrsc.org |

| Advanced Catalytic Hydrogenation | High efficiency, selectivity, potential for catalyst recycling. researchgate.netmdma.ch |

Exploration of Novel Functionalized Derivatives with Tailored Reactivity

The inherent reactivity of the amine and hydroxyl groups of 3,5-dihydroxybenzylamine hydrochloride makes it an ideal scaffold for the synthesis of novel functionalized derivatives with customized properties. biosynth.com

A significant area of future research lies in the regioselective protection and functionalization of the hydroxyl groups. Techniques that allow for the selective modification of one hydroxyl group over the other would enable the creation of a diverse library of derivatives with specific functionalities. nih.gov For example, by selectively protecting one hydroxyl group, the other can be modified to introduce new chemical moieties that can alter the molecule's solubility, electronic properties, or binding affinity to biological targets.

The amine group also presents a prime target for derivatization. It can be readily acylated, alkylated, or used in the formation of Schiff bases to attach a wide range of substituents. For instance, the synthesis of 3,5-dihydroxybenzoyl-hydrazineylidene derivatives as tyrosinase inhibitors highlights the potential of modifying the core structure to achieve specific enzymatic inhibition. nih.gov This approach could be extended to create derivatives of 3,5-dihydroxybenzylamine targeting other enzymes or receptors. The synthesis of cytokinin analogues from substituted benzylamines further illustrates the versatility of this compound as a building block. researchgate.net

Integration into Bio-Inspired and Smart Material Design

The structural motifs present in 3,5-dihydroxybenzylamine hydrochloride are reminiscent of those found in nature, suggesting its potential for use in the development of bio-inspired and smart materials.

A particularly promising avenue is the development of adhesive polymers , inspired by the adhesive proteins of mussels. The related compound, 3,4-dihydroxybenzylamine (B7771078) (dopamine), undergoes oxidative polymerization to form polydopamine, a material known for its strong adhesion to a wide variety of surfaces. nih.govresearchgate.net It is conceivable that 3,5-dihydroxybenzylamine could be polymerized in a similar fashion to create novel adhesive materials with unique properties conferred by the meta-positioning of the hydroxyl groups.

Furthermore, the dihydroxybenzene moiety can be incorporated into hyperbranched polymers . The use of 3,5-dihydroxybenzoic acid in the synthesis of randomly branched poly(3-oxybenzoate) demonstrates the feasibility of using such monomers to create complex, three-dimensional polymer architectures. researchgate.net 3,5-dihydroxybenzylamine could similarly be used as a branching unit in the synthesis of polyamines or polyamides with a high density of functional groups, leading to materials with applications in areas such as drug delivery, catalysis, and sensing.

Elucidation of Broader Biological Roles and Mechanistic Insights (beyond human clinical applications)

While some applications of 3,5-dihydroxybenzylamine and its derivatives in areas like cosmetics have been explored, a deeper understanding of its broader biological roles and mechanisms of action is a key area for future research.

In the realm of plant biology , the structural similarity of benzylamines to certain plant hormones suggests potential roles in plant growth and development. For example, derivatives of 6-benzylaminopurine, which are synthesized from substituted benzylamines, exhibit cytokinin activity, influencing processes like cell division and senescence. researchgate.net Further investigation into the effects of 3,5-dihydroxybenzylamine on various plant species could uncover novel applications in agriculture and horticulture.

At the molecular level, the dihydroxyphenyl moiety is known to interact with various enzymes. For instance, the isomer 3,4-dihydroxybenzylamine has been shown to be an inhibitor of DNA polymerase in melanoma cells after enzymatic activation. nih.gov Similarly, derivatives of 3,5-dihydroxybenzoyl-hydrazine have demonstrated inhibitory activity against tyrosinase. nih.gov Future research could explore the potential of 3,5-dihydroxybenzylamine and its derivatives to modulate the activity of a wider range of enzymes, potentially leading to new research tools or therapeutic leads in non-human biological systems.

Advancements in Analytical and Bioanalytical Methodologies Utilizing 3,5-Dihydroxybenzylamine Hydrochloride as a Standard or Probe

The development of robust analytical and bioanalytical methods is crucial for understanding the behavior and fate of chemical compounds in complex biological systems. 3,5-Dihydroxybenzylamine hydrochloride has the potential to play a significant role in this area as both a reference standard and a functional probe.

There is a precedent for the use of dihydroxybenzylamine isomers as internal standards in analytical methods. For example, 3,4-dihydroxybenzylamine is used as an internal standard for the quantification of catecholamines in neurochemical studies. Given its structural similarity, 3,5-dihydroxybenzylamine hydrochloride could be developed and validated as a certified reference material for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of related compounds in various biological matrices. nih.gov

Furthermore, the reactive nature of 3,5-dihydroxybenzylamine could be exploited in the design of activity-based probes for studying enzyme function. rsc.orgnih.gov By attaching a reporter molecule, such as a fluorophore, to the 3,5-dihydroxybenzylamine scaffold, it may be possible to create probes that can covalently bind to the active site of specific enzymes, allowing for their detection and quantification. mdpi.com This would be particularly valuable for studying enzymes that recognize catechol-like structures. The development of such probes would provide powerful tools for investigating enzyme activity in both in vitro and in vivo settings.

Q & A